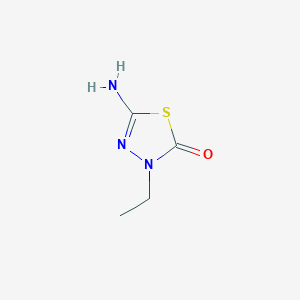
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazolotriazines. This compound is characterized by its fused triazole and triazine rings, which contribute to its unique chemical properties and potential applications in various fields. The presence of phenyl groups at the 6 and 7 positions further enhances its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine typically involves the cyclization of precursor compounds. One common method involves the cyclization of 3-hydrazino-5,6-diphenyl-1,2,4-triazine with cyanogen bromide, yielding 3-amino-6,7-diphenyl-1,2,4-triazolo[4,3-b][1,2,4]triazine . Another approach involves the interaction of 3-amino-5-hydrazino-1,2,4-triazole with benzil, resulting in the formation of the isomeric 2-amino-6,7-diphenyl-1,2,4-triazolo[5,1-c][1,2,4]triazine .
Industrial Production Methods: Industrial production methods for 6,7-diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: 6,7-Diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine undergoes various types of chemical reactions, including electrophilic addition, nucleophilic displacement, and intramolecular cyclization . These reactions are facilitated by the presence of reactive sites within the triazole and triazine rings.
Common Reagents and Conditions: Common reagents used in the reactions of 6,7-diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine include cyanogen bromide, benzil, and various amines . Reaction conditions often involve the use of solvents such as ethanol, tetrahydrofuran, and acetic acid, with temperatures ranging from room temperature to reflux conditions .
Major Products: The major products formed from the reactions of 6,7-diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine depend on the specific reagents and conditions used. For example, the reaction with cyanogen bromide yields 3-amino-6,7-diphenyl-1,2,4-triazolo[4,3-b][1,2,4]triazine, while the reaction with benzil produces 2-amino-6,7-diphenyl-1,2,4-triazolo[5,1-c][1,2,4]triazine .
Wissenschaftliche Forschungsanwendungen
6,7-Diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, derivatives of this compound have shown potential as antifungal, anticancer, antiviral, and antitumor agents . Additionally, its unique electronic properties make it suitable for applications in materials science, such as the development of energetic materials .
Wirkmechanismus
The mechanism of action of 6,7-diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound’s triazole and triazine rings can participate in various biochemical interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity . The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 6,7-diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine include other triazolotriazines, such as 3-methyl-6,7-diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine , and triazolothiadiazines . These compounds share similar structural features, such as fused triazole and triazine rings, but differ in their substituents and specific properties.
Uniqueness: The uniqueness of 6,7-diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine lies in its specific substitution pattern with phenyl groups at the 6 and 7 positions. This substitution enhances its stability and reactivity, making it a valuable compound for various scientific research applications .
Eigenschaften
CAS-Nummer |
37160-06-8 |
|---|---|
Molekularformel |
C16H11N5 |
Molekulargewicht |
273.29 g/mol |
IUPAC-Name |
6,7-diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine |
InChI |
InChI=1S/C16H11N5/c1-3-7-12(8-4-1)14-15(13-9-5-2-6-10-13)20-21-11-17-19-16(21)18-14/h1-11H |
InChI-Schlüssel |
IGAUVIZYYOFFHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=NN=CN3N=C2C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(4'S)-Tert-butyl 6-bromo-4'-(4-phenylpiperidine-1-carbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13101039.png)



![[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(4-methylphenyl)-](/img/structure/B13101068.png)
